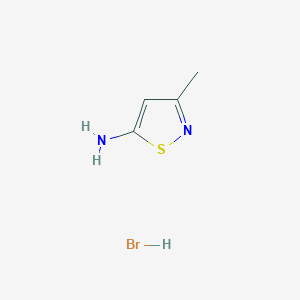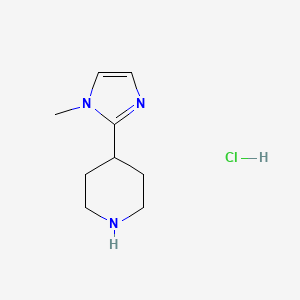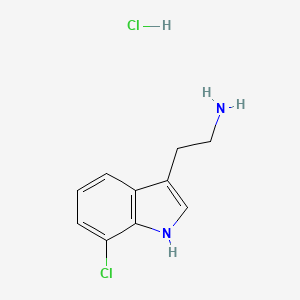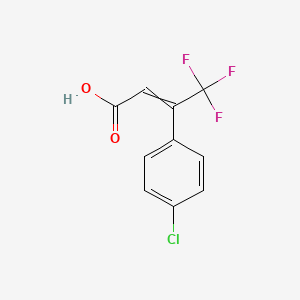
3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid
Overview
Description
This typically includes the compound’s systematic name, its common names, and its structural formula. The compound’s function or use, if known, is also included.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This involves determining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. This can include its reactivity with other compounds, its stability, and any catalysts that may affect its reactions.Physical And Chemical Properties Analysis
This involves determining the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and chemical stability.Scientific Research Applications
Chemical Synthesis and Modification
3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid and its analogues are used in various chemical syntheses. For instance, they are involved in the preparation of esters with pyrethroidal alcohols, demonstrating the structural requirements for insecticidal activity (Elliott et al., 1983). They also play a role in the alkoxycarbonylation of trifluoropropyne, leading to the formation of unsaturated acid derivatives (Scrivanti, Beghetto, & Matteoli, 2002). Additionally, these compounds are utilized in the conversion of 3-alkoxycarbonylbut-3-enoic acids into benzo[c]fluorenone derivatives (Gindy, Baghos, & Shaban, 1970).
Biological and Pharmacological Applications
In the biological and pharmacological context, 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid derivatives are investigated for various activities. For example, their enantiomers have been analyzed for pharmacological activity, indicating that certain enantiomers exhibit significantly higher efficacy (Witczuk, Khaunina, & Kupryszewski, 1980). Moreover, these compounds have been studied for their inhibitory properties against kynurenine-3-hydroxylase, which could be potential neuroprotective agents (Drysdale, Hind, Jansen, & Reinhard, 2000).
Advanced Synthesis and Catalysis
These compounds are integral in advanced synthesis and catalysis. For instance, they are used in the synthesis of trans-2-(Trifluoromethyl)cyclopropylamine, showcasing their role in multigram synthesis and cyclopropane ring formation (Yarmolchuk et al., 2012). Their usage in palladium-catalyzed cross-coupling reactions for the synthesis of 3,3-disubstituted prop-2-enoic acids also highlights their importance in producing structurally diverse compounds (Abarbri, Thibonnet, Parrain, & Duchěne, 2002).
Safety And Hazards
This involves studying the compound’s toxicity, its potential health effects, and any precautions that should be taken when handling it.
Future Directions
This involves discussing potential future research directions, such as new synthesis methods, potential uses, or further studies into its mechanism of action.
properties
IUPAC Name |
3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c11-7-3-1-6(2-4-7)8(5-9(15)16)10(12,13)14/h1-5H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJWVWGLEWGSKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC(=O)O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-phenyl)-4,4,4-trifluoro-but-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



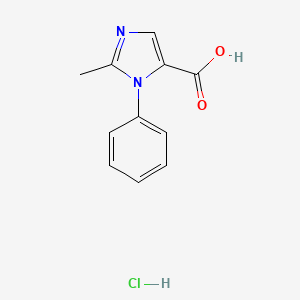
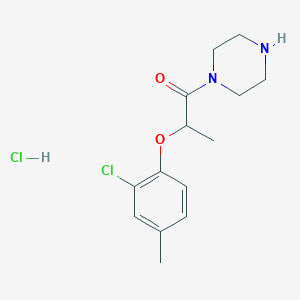
![3-Ethoxyspiro[3.5]nonan-1-one](/img/structure/B1423565.png)
![2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid](/img/structure/B1423567.png)
![4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B1423568.png)
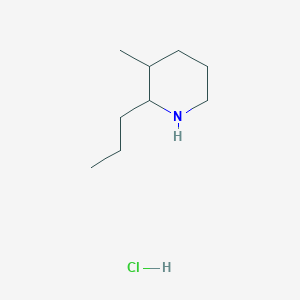
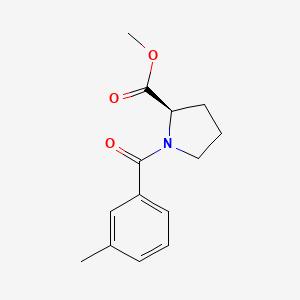
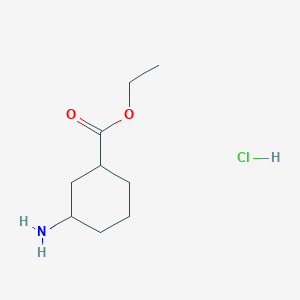

![N'-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423575.png)
![N'-[1-Amino-2-(4-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423577.png)
